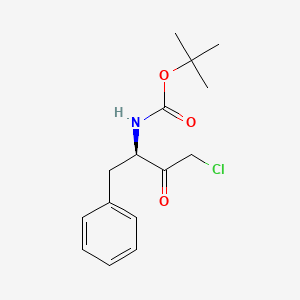

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKDNFBATYIEIE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703865 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150935-37-8 | |

| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

The following technical guide details the structural architecture, synthesis, and application of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone , also known as Boc-D-Phe-CMK (chloromethyl ketone).

Executive Summary & Chemical Identity

This compound is a reactive chloromethyl ketone (CMK) derivative of D-Phenylalanine . It serves two primary functions in drug discovery:

-

Irreversible Protease Inhibition : As an affinity label that covalently modifies the active site histidine or cysteine residues of serine/cysteine proteases. The (3R) configuration (derived from D-Phe) allows for stereoselective probing of enzyme active sites, often distinguishing between mammalian (L-specific) and bacterial or engineered proteases.

-

Chiral Intermediate : A key scaffold for synthesizing hydroxyethylene isosteres found in HIV protease inhibitors (e.g., Atazanavir analogs), although the (3S) isomer (L-Phe derived) is more common in approved drugs.

Chemical Architecture

| Property | Specification |

| IUPAC Name | tert-butyl N-[(2R)-1-benzyl-3-chloro-2-oxopropyl]carbamate |

| Common Name | Boc-D-Phe-CMK (Chloromethyl Ketone) |

| CAS Number | 102123-74-0 (Specific to (R)-isomer) |

| Molecular Formula | C₁₆H₂₂ClNO₃ |

| Molecular Weight | 311.80 g/mol |

| Stereochemistry | (3R) : Derived from D-Phenylalanine . Note: The naturally occurring L-Phe yields the (3S) isomer. |

| Reactive Moiety |

Synthetic Pathway & Reaction Engineering

The synthesis of Boc-D-Phe-CMK requires strict stereochemical retention. The standard protocol utilizes the Mixed Anhydride Method coupled with diazomethane, followed by acidolysis. This route minimizes racemization compared to acyl chloride methods.

Reaction Workflow (DOT Visualization)

The following diagram outlines the conversion of Boc-D-Phenylalanine to the chloromethyl ketone.

Detailed Experimental Protocol

Safety Warning : Diazomethane (

Step 1: Activation (Mixed Anhydride Formation)

-

Charge : Dissolve Boc-D-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under nitrogen.

-

Cool : Lower temperature to -15°C using an ice/salt or acetone/dry ice bath.

-

Base Addition : Add N-Methylmorpholine (NMM) (10 mmol). Stir for 5 minutes.

-

Activation : Dropwise add Isobutyl chloroformate (IBCF) (10 mmol). A white precipitate (NMM·HCl) will form immediately.

-

Time : Stir vigorously at -15°C for 15–20 minutes to ensure complete anhydride formation.

Step 2: Diazotization

-

Preparation : Prepare a solution of diazomethane in diethyl ether (excess, ~15-20 mmol) using a Diazald® generator.

-

Addition : Filter the cold mixed anhydride solution (to remove NMM·HCl salts) directly into the diazomethane solution at 0°C. Alternatively, add the diazomethane solution to the reaction mixture if salt filtration is skipped (less pure).

-

Reaction : Allow the mixture to warm to room temperature over 1 hour.

-

Observation : Evolution of nitrogen gas ceases. The solution turns yellow (characteristic of diazoketone).

Step 3: Hydrochlorination (Halogenation)

-

Quench : Cool the diazoketone solution to 0°C.

-

Acidolysis : Bubbling anhydrous HCl gas or adding 4M HCl in dioxane dropwise.

-

Endpoint : Nitrogen evolution occurs vigorously. Continue until the yellow color fades to colorless/pale yellow.

-

Workup : Wash the organic layer with saturated

(to neutralize excess acid), water, and brine. Dry over -

Purification : Recrystallize from Ethyl Acetate/Hexane.

Mechanism of Action: Protease Inhibition

Chloromethyl ketones are affinity labels . They mimic the substrate (phenylalanine side chain) to dock into the enzyme's S1 pocket, positioning the electrophilic chloromethyl group near the active site nucleophile.

Mechanistic Pathway (DOT Visualization)

This diagram illustrates the irreversible alkylation of a Serine Protease (e.g., Chymotrypsin-like) by the (3R) inhibitor.

Mechanistic Note : While L-Phe derivatives target mammalian chymotrypsin, the (3R) D-Phe derivative is often used to:

-

Inhibit bacterial proteases that recognize D-amino acids.

-

Serve as a negative control for L-specific proteases to prove stereospecificity.

-

Target engineered enzymes in biocatalysis.

Analytical Characterization

To validate the synthesis of the (3R) isomer, compare analytical data against these expected parameters.

| Technique | Expected Signal / Parameter |

| 1H NMR (CDCl₃) | |

| Mass Spectrometry | [M+H]+ : 312.1; [M+Na]+ : 334.1. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |

| Melting Point | 105–109°C (Typical for Boc-Phe-CMK derivatives; verify against specific CoA). |

| TLC |

Downstream Applications in Drug Design

While the chloromethyl ketone is a potent inhibitor itself, it is frequently a transient intermediate in the synthesis of hydroxyethylene isosteres for HIV protease inhibitors.

-

Reduction to Chlorohydrin : Treatment with

yields the chlorohydrin. -

Epoxide Formation : Base treatment (KOH) converts the chlorohydrin to the Boc-D-Phe-Epoxide .

-

Amine Opening : The epoxide is opened with an amine (e.g., isobutylamine) to form the hydroxyethylamine core found in drugs like Amprenavir (though Amprenavir uses the L-isomer).

Technical Note on Stereochemistry :

-

L-Phe (2S)

(3S)-CMK -

D-Phe (2R)

(3R)-CMK

References

-

Powers, J. C., Asgian, J. L., Ekici, Ö.[1] D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases.[1] Chemical Reviews, 102(12), 4639–4750. [Link]

-

Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255. [Link]

-

Boc-D-Phenylalanine Conversion Protocol. Adapted from standard diazomethane synthesis of chloromethyl ketones described in Methods in Enzymology, Vol 46, Proteolytic Enzymes. [Link]

Sources

An In-depth Technical Guide to (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone is a chiral α-chloroketone that has garnered significant attention in the pharmaceutical industry. Its structural features, including a protected amino group and a reactive chloromethyl ketone moiety, make it a critical building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, molecular weight, synthesis, and its pivotal role as a key intermediate, particularly in the production of HIV protease inhibitors such as Atazanavir. The document further delves into its analytical characterization, safety protocols, and handling procedures, offering a holistic resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a derivative of phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses, as it prevents unwanted side reactions of the amino group while allowing for transformations at other parts of the molecule. The chloro-ketone functionality serves as a reactive handle for subsequent coupling reactions.

Molecular Structure and Weight

The precise molecular characteristics of this compound are fundamental for stoichiometric calculations in synthesis and for its identification.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₂₀ClNO₃ | [] |

| Molecular Weight | 297.78 g/mol | [] |

| CAS Number | 150935-37-8 | [2] |

| IUPAC Name | tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate |

It is important to distinguish the (3R) enantiomer from its (3S) counterpart (CAS Number: 102123-74-0), as stereochemistry is critical in the synthesis of chiral drugs.[][3] While their molecular weights and formulas are identical, their spatial arrangement and biological activity in a chiral environment differ.

Physicochemical Properties

While specific data for the (3R) enantiomer is not extensively published, the properties of the closely related (3S) enantiomer provide a reliable estimate. These properties are vital for process development, including reaction setup, solvent selection, and purification.

| Property | Value (for (3S) enantiomer) | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 103 °C | [3] |

| Boiling Point | 423.882 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

| Refractive Index | 1.517 |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic approach starts from the corresponding N-Boc protected D-phenylalanine.

General Synthetic Pathway

A prevalent method for the synthesis of α-chloroketones from amino acids involves the activation of the carboxylic acid, followed by reaction with diazomethane and subsequent treatment with hydrochloric acid. This is a variation of the Arndt-Eistert homologation.

Caption: General synthetic pathway for this compound.

Exemplary Experimental Protocol

-

Step 1: Activation of N-Boc-D-phenylalanine: To a solution of N-Boc-D-phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the conversion to the acid chloride is complete.

-

Step 2: Formation of the Diazoketone: The resulting acid chloride solution is added slowly to a solution of diazomethane in a suitable solvent at low temperature. This reaction is highly exothermic and produces nitrogen gas, requiring careful monitoring and pressure equalization.

-

Step 3: Hydrochlorination: The crude diazoketone intermediate is then treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or dioxane) to yield the final product, this compound.

-

Purification: The final product is typically purified by column chromatography on silica gel.

Role in Drug Development: Synthesis of Atazanavir

The primary and most significant application of this compound is as a crucial chiral building block in the synthesis of the HIV protease inhibitor, Atazanavir.[5][6][7] Atazanavir is an antiretroviral drug that plays a vital role in the treatment of HIV-1 infection.[5]

Mechanism of Action of Atazanavir

Atazanavir functions by selectively inhibiting the viral protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions.[5] By blocking this step, Atazanavir leads to the production of immature and non-infectious viral particles.[5]

Incorporation into the Atazanavir Scaffold

In the synthesis of Atazanavir, this compound undergoes a nucleophilic substitution reaction with a hydrazine derivative. This reaction forms a key carbon-nitrogen bond and sets the stereochemistry at one of the chiral centers of the final drug molecule.

Caption: Role of the title compound in the synthesis of Atazanavir.

The reaction involves the displacement of the chloride ion by one of the nitrogen atoms of the hydrazine moiety.[7] The stereochemistry of the (3R) enantiomer is critical for achieving the desired stereoisomer of the final drug, which is essential for its therapeutic efficacy. Subsequent synthetic transformations, including reduction of the ketone and coupling with other fragments, complete the synthesis of Atazanavir.[5][7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. Key signals would include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the benzylic protons, the methine proton adjacent to the amino group, and the chloromethyl protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Expected signals would include the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl of the Boc group (around 155 ppm), aromatic carbons, and the aliphatic carbons of the butanone backbone and the Boc group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The exact mass should be consistent with the molecular formula C₁₅H₂₀ClNO₃.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretch of the carbamate, the C=O stretches of the ketone and the Boc group, and C-Cl bond vibrations.

Chiral Purity Analysis

Given the importance of stereochemistry, the enantiomeric purity of this compound must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Harmful if swallowed.[4]

-

May cause skin and eye irritation.[4]

-

May cause respiratory tract irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill and Waste Management: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion

This compound, with a molecular weight of 297.78 g/mol , is a fundamentally important chiral intermediate in the pharmaceutical industry. Its significance is most prominently demonstrated in its role in the synthesis of the HIV protease inhibitor Atazanavir, where its specific stereochemistry is paramount for the biological activity of the final drug. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers and drug development professionals working on the synthesis of this and other complex chiral molecules. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for its effective and safe utilization in a laboratory and manufacturing setting.

References

- Gpatindia. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Published May 4, 2020.

- Syrris.

- Apexmol. This compound.

- XCHEMI. This compound.

- ResearchGate. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Request PDF.

- LookChem. (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.

- BOC Sciences. CAS 102123-74-0 ((3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone).

- PubMed.

- RSC Publishing.

- Fisher Scientific.

- ResearchGate.

- Sigma-Aldrich. 3-(Boc-amino)-1-phenyl-2-butanone | 1423025-86-8.

- ChemicalBook. 3-Chloro-2-butanone(4091-39-8) 13C NMR spectrum.

- Simson Pharma Limited. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.

- MDPI.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters

- Open Research@CSIR-NIScPR.

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ChemicalBook.

Sources

- 2. CAS NO. 150935-37-8 | this compound | C18H18ClNO3 [localpharmaguide.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-(Boc-amino)-1-phenyl-2-butanone | 1423025-86-8 [sigmaaldrich.com]

- 5. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile & Handling of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone (also known as Boc-D-Phe-chloromethyl ketone).[1][][3] This compound is a critical chiral intermediate, often utilized in the synthesis of HIV protease inhibitors and peptidomimetics.[][3][4] While the (3S) enantiomer (derived from L-phenylalanine) is more commonly cited in literature for drugs like Atazanavir, the (3R) enantiomer possesses identical scalar physicochemical properties (solubility, melting point, density) in achiral environments.[][3][4]

Key Takeaway: This compound functions as a reactive electrophile (alkylating agent).[][3][4] Its solubility profile is dominated by the lipophilic Boc-phenylalanine scaffold, making it highly soluble in polar organic solvents (DCM, EtOAc) and insoluble in water and non-polar alkanes.[][3][4]

Part 1: Physicochemical Profile[1][4][5]

Understanding the molecular architecture is the first step to mastering its solubility.[3][4]

Structural Analysis[1][2][4]

-

Core Scaffold: Phenylalanine derivative (D-configuration).[1][][3][4]

-

Lipophilic Domain: The tert-butoxycarbonyl (Boc) group and the phenyl ring contribute significant hydrophobicity.[1][][3][4]

-

Reactive Domain: The

-chloroketone moiety is an electrophilic "warhead" capable of alkylating nucleophiles (e.g., thiols, amines).[][3][4] -

Stereochemistry: (3R) configuration. Note that in achiral solvents, the solubility of the (3R) and (3S) enantiomers is identical.[][3][4]

Physical Constants (Proxy Data from Enantiomer)

Part 2: Solubility Data & Solvent Selection[1][3][4]

The following classification is based on the compound's polarity and experimental purification data from homologous Boc-amino acid chloromethyl ketones.

Solvent Compatibility Table[1][3][4]

| Solvent Class | Specific Solvent | Solubility Rating | Application | Risk/Note |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Dissolution, Transfer | Excellent for initial dissolution.[1][][3] |

| Esters | Ethyl Acetate (EtOAc) | High | Recrystallization | Primary solvent for purification.[][3][4] |

| Ethers | THF, 2-MeTHF | High | Reaction Medium | Ensure solvents are peroxide-free.[1][][3] |

| Alcohols | Methanol, Ethanol, IPA | Moderate/High | Crystallization (Hot) | Caution: Potential for hemiacetal formation over long storage.[][4] |

| Hydrocarbons | Hexanes, Heptane | Very Low (<1 mg/mL) | Anti-Solvent | Used to induce precipitation.[][3][4] |

| Aqueous | Water, PBS Buffer | Insoluble | Wash / Workup | High Risk: Rapid hydrolysis of chloroketone at pH > 7.[][3][4] |

Critical Stability Warning

Reactivity Alert: The chloromethyl ketone group is unstable in basic conditions.[][4]

-

Avoid: Primary amines (unless intended as reactants), hydroxide bases, and thiol-containing buffers (DTT, BME) during solubility testing, as these will covalently modify the compound.[][3][4]

-

Aqueous Stability: Insoluble in water.[][3][4] If forced into aqueous suspension (e.g., for biological assays), use DMSO as a carrier solvent (up to 10% v/v), but prepare fresh to prevent hydrolysis.[][3][4]

Part 3: Experimental Protocols

Protocol A: The "Self-Validating" Solubility Screen

Objective: To determine the precise solubility limit for your specific batch without wasting large amounts of material.[3][4]

Workflow Diagram:

Figure 1: Step-wise gravimetric solubility screening workflow.

Step-by-Step Methodology:

-

Place 10 mg of this compound into a clear 2 mL HPLC vial.

-

Add 100 µL of the target solvent (e.g., Ethyl Acetate).[3][4] Vortex for 30 seconds.[][3][4]

-

Observation:

-

Add an additional 400 µL (Total volume = 0.5 mL). Vortex and sonicate for 1 minute.

-

Observation:

Protocol B: Purification via Recrystallization

Context: Synthesis of this intermediate often yields an oil or impure solid.[][3][4][8] Recrystallization is the gold standard for purification.[][3][4]

System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[][4]

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40–45 °C). Do not boil, as thermal degradation of the chloroketone may occur.[3][4]

-

Clarification: If particulates remain, filter rapidly through a 0.45 µm PTFE syringe filter.[][3][4]

-

Nucleation: While stirring, add Hexane dropwise until a persistent turbidity (cloudiness) is observed.

-

Redissolution: Add a few drops of Ethyl Acetate to just clear the solution.[][3][4]

-

Crystallization: Remove heat and allow the vessel to cool slowly to room temperature. Once ambient, transfer to a 4 °C fridge for 12 hours.

-

Harvest: Filter the white crystals and wash with cold Hexane/EtOAc (9:1 ratio).

Part 4: Mechanism of Action & Reactivity[4]

Understanding why we handle this compound carefully requires visualizing its reactivity pathway.[][3][4]

Figure 2: Reactivity pathway showing alkylation mechanism and hydrolytic degradation risk.[1][][3][4]

References

-

ChemicalBook. (2025).[][3][4] (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone Properties and MSDS.

-

BenchChem. (2025).[][3][4][7] Purification of Boc-Protected Amino Acids by Recrystallization.

-

BOC Sciences. (2025).[][3][4] Product Data Sheet: CAS 102123-74-0.[1][][3][5][6][9]

-

Organic Syntheses. (1988).[][3][4][10] N-tert-Butoxycarbonyl-L-phenylalanine (Precursor Synthesis). Coll. Vol. 6, p.418.

-

MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

Sources

- 1. (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone|lookchem [lookchem.com]

- 3. (2R,3S)-3-(N-BOC-amino)-1-oxirane-4-phenylbutane, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lookchem.com [lookchem.com]

- 5. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS 102123-74-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS 102123-74-0 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. xchemi.com [xchemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Researcher's Technical Guide to Boc-L-Phe Chloromethyl Ketone: Mechanism and Application

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of Boc-L-Phe chloromethyl ketone (Boc-L-F-CMK). This document will delve into the core principles of its mechanism of action, detail its multifaceted applications, and provide robust experimental protocols to ensure its effective use in a laboratory setting.

Core Principles: Understanding the Inhibitory Action of Boc-L-Phe Chloromethyl Ketone

Boc-L-Phe chloromethyl ketone is a synthetic, cell-permeable molecule widely recognized for its role as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases. Its utility extends across various research domains due to its specificity and potent inhibitory capabilities.

Mechanism of Action: Irreversible Covalent Modification

The efficacy of Boc-L-F-CMK as a protease inhibitor is intrinsically linked to its chemical structure. The L-phenylalanine component of the molecule confers specificity, allowing it to be recognized and bind to the active site of chymotrypsin-like proteases, which characteristically cleave peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.[1]

The chloromethyl ketone (CMK) functional group acts as a reactive "warhead." Upon binding to the enzyme's active site, a nucleophilic attack is initiated by a critical histidine residue (specifically His57 in chymotrypsin) within the catalytic triad.[1][2] This reaction leads to the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, effectively and permanently inactivating it.[1][2] This irreversible nature is a significant advantage in experimental designs aiming for complete and sustained inhibition of target protease activity.

}

Mechanism of Irreversible Inhibition by Boc-L-F-CMK.

Key Research Applications

The targeted inhibitory action of Boc-L-F-CMK has established it as a valuable tool in several areas of biological research.

Elucidating Protease Function in Cellular Processes

The primary application of Boc-L-F-CMK is as a selective inhibitor to probe the function of chymotrypsin and chymotrypsin-like serine proteases in various biological pathways. This includes its use in removing chymotrypsin activity from trypsin preparations.[3]

Immunology: Investigating Cytotoxic Lymphocyte-Mediated Killing

A significant use of Boc-L-F-CMK is in the study of the immune system, particularly the cytotoxic mechanisms of T lymphocytes (CTLs) and Natural Killer (NK) cells.[4] These immune cells eliminate infected or cancerous cells by releasing cytotoxic granules containing perforin and a family of serine proteases known as granzymes.[4] Granzyme B, a key effector molecule in this process, is a chymotrypsin-like protease and is a target for inhibition by Boc-L-F-CMK.[5] By treating CTLs or NK cells with this inhibitor, researchers can dissect the contribution of granzyme B to the overall cytotoxic response.[6]

Apoptosis Research: A Complex Role

The role of Boc-L-F-CMK in apoptosis is multifaceted. While it has been shown to inhibit apoptosis in some contexts, such as in thymocytes, it has also been reported to induce caspase-dependent apoptosis in other cell lines.[3][7][8] The effects appear to be cell-type and stimulus-dependent.[8] It is important to note that while it can inhibit some caspases, it is not considered a broad-spectrum caspase inhibitor.[2][9] For pan-caspase inhibition, other reagents like z-VAD-fmk are more commonly employed.[9][] The pro-apoptotic effects of TPCK, a related compound, may be linked to the inhibition of the proteasome and activation of cell cycle checkpoints.[11]

Experimental Protocols & Methodologies

The following protocols are provided as a guide. It is imperative that researchers empirically determine the optimal concentrations and incubation times for their specific experimental systems.

General Guidelines for Use

-

Working Concentration: A suggested working concentration is between 10-100 µM.[3]

-

Solubility: Boc-L-F-CMK is typically dissolved in DMSO to create a stock solution.

-

Cell Permeability: This inhibitor is cell-permeable, allowing for its use in live-cell assays.

-

Toxicity: As with many inhibitors, it is crucial to assess potential cytotoxicity in your cell system of interest. High concentrations and prolonged exposure can lead to cell death.[12][13][14]

Protocol: Inhibition of Granzyme B Activity in Cytotoxic Lymphocyte Assays

This protocol outlines a method to assess the role of granzyme B in CTL-mediated killing of target cells.

Materials:

-

Effector Cells (CTLs or NK cells)

-

Target Cells (labeled for viability, e.g., with a fluorescent dye or radioactive isotope)

-

Boc-L-Phe chloromethyl ketone

-

Complete cell culture medium

-

96-well V-bottom plates

-

Assay-specific detection reagents and instrumentation (e.g., plate reader, flow cytometer)

Procedure:

-

Effector Cell Pre-treatment: Incubate effector cells with the desired concentration of Boc-L-F-CMK (or vehicle control, e.g., DMSO) in complete medium for 1-2 hours at 37°C.

-

Co-incubation: Following pre-treatment, co-culture the effector cells with the labeled target cells at various effector-to-target ratios.

-

Incubation: Incubate the cell mixture for a predetermined time (typically 4-6 hours) at 37°C to allow for cell-mediated cytotoxicity.

-

Quantification of Cell Lysis: Measure the extent of target cell lysis according to the labeling method used.

-

Data Analysis: Compare the percentage of specific lysis in the Boc-L-F-CMK-treated samples to the vehicle-treated controls. A significant reduction in lysis in the presence of the inhibitor points to a granzyme B-dependent killing mechanism.

}

Workflow for Assessing Granzyme B's Role in Cytotoxicity.

Data Interpretation and Critical Considerations

-

Specificity and Off-Target Effects: While Boc-L-F-CMK is a potent inhibitor of chymotrypsin-like proteases, it can also inhibit some cysteine proteases, such as certain caspases, papain, and bromelain.[2] The alkylating activity of the chloromethyl ketone moiety can also lead to the modification of cysteine residues in other proteins, which may result in off-target effects.[15][16] Therefore, it is essential to include appropriate controls and potentially validate findings with complementary techniques, such as siRNA-mediated knockdown of the target protease.

-

Contradictory Effects on Apoptosis: Researchers should be aware of the conflicting reports regarding the effects of TPCK (a closely related compound) on apoptosis.[8][11] The outcome can be highly dependent on the cell type, the apoptotic stimulus, and the concentration of the inhibitor used.

Quantitative Data Summary

| Parameter | Recommended Range | Key Considerations |

| Working Concentration | 10 - 100 µM[3] | Must be optimized for each cell type and experimental condition. |

| Solvent | DMSO | Prepare a high-concentration stock to minimize the final DMSO concentration in culture. |

| Incubation Time | 1 - 6 hours | Dependent on the specific assay and biological question. |

| Key Controls | Vehicle (DMSO), Untreated Cells | Essential for differentiating specific inhibitory effects from solvent effects or general toxicity. |

Conclusion

Boc-L-Phe chloromethyl ketone is an indispensable tool for investigating the roles of chymotrypsin-like serine proteases in a multitude of biological processes. Its irreversible mechanism of action provides a robust method for ablating enzyme activity, particularly in the fields of immunology and apoptosis research. A thorough understanding of its mechanism, coupled with carefully designed experiments that include rigorous controls, will enable researchers to generate reliable and insightful data.

References

-

Schoonooghe, S., et al. (2002). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 514(2-3), 161-164. [Link]

-

Sun, J., et al. (1996). Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway. Journal of Biological Chemistry, 271(44), 27802-27809. [Link]

-

Jitkaew, S., et al. (2009). N(alpha)-tosyl-L-phenylalanine chloromethyl ketone induces caspase-dependent apoptosis in transformed human B cell lines with transcriptional down-regulation of anti-apoptotic HS1-associated protein X-1. Journal of Biological Chemistry, 284(41), 27827-27837. [Link]

-

Jitkaew, S., et al. (2009). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry, 284(41), 27827-27837. [Link]

-

Hara, A., et al. (1996). Protective effect of apoptosis-inhibitory agent, N-tosyl-L-phenylalanyl chloromethyl ketone against ischemia-induced hippocampal neuronal damage. Brain Research, 719(1-2), 219-222. [Link]

-

Mlejnek, J. (2005). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. Journal of Cellular Biochemistry, 94(1), 169-178. [Link]

-

Iwata, M., et al. (1998). A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture. Immunology Letters, 63(2), 83-89. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. The Royal Society of Chemistry Website. [Link]

-

Vaia. Problem 1 Tosyl-L-phenylalanine chlorometh... Vaia Website. [Link]

-

Wikipedia. Tosyl phenylalanyl chloromethyl ketone. Wikipedia Website. [Link]

-

Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Website. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals Website. [Link]

-

Fresquet, V., et al. (2008). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Molecular Immunology, 45(15), 3896-3901. [Link]

-

ResearchGate. N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease | Request PDF. ResearchGate Website. [Link]

-

Dahiya, R. (2010). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 67(5), 509-513. [Link]

-

ResearchGate. Serine protease inhibitorsN-α-Tosyl-L-Lysinyl-Chloromethylketone (TLCK) andN-Tosyl-L-Phenylalaninyl-Chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases | Request PDF. ResearchGate Website. [Link]

-

Chang, T. W., & Eisen, H. N. (1980). Effects of N alpha-tosyl-L-lysyl-chloromethylketone on the activity of cytotoxic T lymphocytes. Journal of Immunology, 124(3), 1028-1033. [Link]

-

Lee, J., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271-7278. [Link]

-

Ghosh, P., et al. (2020). N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) inhibits HIV-1 by suppressing the activity of viral protease. Biochemical and Biophysical Research Communications, 527(1), 167-172. [Link]

-

Macho, A., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342-350. [Link]

-

Mahas, C., et al. (2022). 5-O-(N-Boc-l-Alanine)-Renieramycin T Induces Cancer Stem Cell Apoptosis via Targeting Akt Signaling. Marine Drugs, 20(4), 244. [Link]

-

Beckman Coulter. Cytotoxic T Cells. Beckman Coulter Website. [Link]

-

Chen, Q., et al. (2018). Cell toxicity mechanism and biomarker. Molecular Medicine Reports, 18(5), 4089-4098. [Link]

-

Zayas, B., et al. (2011). Mitochondrial permeability and toxicity of diethylhexyl and monoethylhexyl phthalates on TK6 human lymphoblasts cells. Toxicology in Vitro, 25(8), 1731-1737. [Link]

-

Wang, L., et al. (2001). Metaxin deficiency alters mitochondrialmembrane permeability and leads to resistance to TNF-induced cell killing. Cell Death and Differentiation, 8(8), 814-822. [Link]

-

Kaur, H., et al. (2021). Cytotoxicity and Membrane Permeability of Double-Chained 1,3-Dialkylimidazolium Cations in Ionic Liquids. The Journal of Physical Chemistry B, 125(16), 4099-4107. [Link]

-

ResearchGate. p‐Benzoyl‐l‐phenylalanine as a Multifunctional Noncanonical Amino Acid in Synthetic Biology: Photoprobing, Photocatalysis, and Structural Programming for Biocontainment | Request PDF. ResearchGate Website. [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]

- 3. N a -Tosyl-Phe Chloromethyl Ketone Irreversible inhibitor of chymotrypsin. 402-71-1 [sigmaaldrich.com]

- 4. beckman.com [beckman.com]

- 5. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of N alpha-tosyl-L-lysyl-chloromethylketone on the activity of cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N(alpha)-tosyl-L-phenylalanine chloromethyl ketone induces caspase-dependent apoptosis in transformed human B cell lines with transcriptional down-regulation of anti-apoptotic HS1-associated protein X-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability and toxicity of diethylhexyl and monoethylhexyl phthalates on TK6 human lymphoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and Membrane Permeability of Double-Chained 1,3-Dialkylimidazolium Cations in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone suppliers

An In-Depth Technical Guide to (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone for Advanced Drug Development

Introduction: A Keystone Chiral Building Block

This compound is a specialized chiral intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines the features of a protected amino acid (N-Boc-L-phenylalanine derivative) with a reactive chloromethyl ketone (CMK) functional group. This unique combination makes it an invaluable building block, particularly for the synthesis of targeted covalent inhibitors for various protease enzymes. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a range of peptide coupling conditions, while the chloromethyl ketone serves as an electrophilic "warhead" capable of forming a stable, irreversible covalent bond with nucleophilic residues in an enzyme's active site.[1][] This guide provides a comprehensive overview of its synthesis, mechanism of action, applications, and commercial availability for researchers and drug development professionals.

Physicochemical and Structural Data

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

| Property | Value |

| IUPAC Name | tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate |

| Synonyms | This compound, Boc-Phe-CMK |

| CAS Number | 150935-37-8 (for the R-isomer), 102123-74-0 (for the S-isomer)[][3] |

| Molecular Formula | C₁₅H₂₀ClNO₃[][3] |

| Molecular Weight | 297.78 g/mol [][3] |

| Appearance | Typically a white to off-white powder or solid[3] |

| Melting Point | Approximately 103°C[3] |

| Boiling Point | ~423.9 °C at 760 mmHg[3][4] |

| Density | ~1.1 - 1.15 g/cm³[3][4] |

| Storage | Recommended storage at 2-8°C |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-phenylalanine. The strategy hinges on first protecting the alpha-amino group and then converting the carboxylic acid moiety into the desired chloromethyl ketone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS 102123-74-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS 102123-74-0 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

An In-depth Technical Guide to the Commercial Availability and Synthesis of Boc-Protected Amino Ketones

Introduction: The Strategic Importance of Boc-Protected Amino Ketones in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-butyloxycarbonyl (Boc)-protected amino ketones have emerged as a class of highly valuable synthetic intermediates. Their utility stems from the presence of a ketone functionality, which serves as a versatile handle for a myriad of chemical transformations, and a protected amine that allows for controlled, stepwise elaboration of the molecular architecture.

The Boc protecting group is favored for its robustness under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, a feature that is critical in multi-step syntheses of sensitive molecules.[1][] The ketone moiety, on the other hand, is a precursor to a variety of functional groups and is a key pharmacophore in several classes of enzyme inhibitors.[3] Specifically, Boc-protected amino ketones are instrumental in the synthesis of protease inhibitors, where the ketone can act as an electrophilic "warhead" that interacts with the active site of the enzyme.[4][5] Their applications span the development of therapeutics for viral diseases, such as HIV, and treatments for cancers and inflammatory disorders through the inhibition of proteasomes and cysteine proteases.[6][7][]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Boc-protected amino ketones, a detailed, field-proven protocol for their synthesis via the Weinreb-Nahm methodology, and insights into their critical applications in medicinal chemistry.

Commercial Availability: A Survey of the Landscape

While the commercial availability of Boc-protected amino acids is widespread, the landscape for Boc-protected amino ketones is more specialized. These compounds are typically offered by suppliers focusing on building blocks for medicinal chemistry and peptide synthesis. The range of commercially available Boc-amino ketones varies in terms of the amino acid side chain, the nature of the ketone (e.g., methyl ketone, chloromethyl ketone), and the position of the amine relative to the ketone (α- or β-amino ketones).

The decision to purchase a Boc-protected amino ketone versus synthesizing it in-house is often a balance between cost, time, and the availability of the specific desired structure. For common amino acid side chains, commercial sources can provide a time-efficient route, whereas for more novel or complex structures, in-house synthesis is often necessary.

Below is a summary of representative commercially available Boc-protected amino ketones from various suppliers. This table is intended to be illustrative rather than exhaustive and researchers are encouraged to consult the online catalogs of these and other fine chemical suppliers for the most up-to-date product listings.

| Compound Name | Structure | Supplier(s) |

| N-Boc-3-amino-2-butanone | CH₃-CO-CH(NHBoc)-CH₃ | Sigma-Aldrich, Combi-Blocks |

| tert-Butyl (2-oxopropyl)carbamate | Boc-NH-CH₂-CO-CH₃ | Ark Pharm, AstaTech |

| N-Boc-L-leucinal | Boc-NH-CH(CH₂CH(CH₃)₂)-CHO | Aapptec, BOC Sciences |

| N-Boc-L-phenylalaninal | Boc-NH-CH(CH₂Ph)-CHO | Enamine, Thermo Fisher |

| N-Boc-4-amino-2-butanone | Boc-NH-CH₂-CH₂-CO-CH₃ | Key Organics |

| tert-Butyl (3-oxobutyl)carbamate | Boc-NH-(CH₂)₂-CO-CH₃ | Santa Cruz Biotechnology |

Note: The availability and catalog numbers of these compounds are subject to change. Please verify with the respective suppliers.

In-House Synthesis: The Weinreb-Nahm Approach

For structures that are not commercially available or when large quantities are required, in-house synthesis is a viable and often necessary option. The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acids, and it is particularly well-suited for the synthesis of N-protected amino ketones.[9][10] This method involves the conversion of a Boc-protected amino acid to its corresponding Weinreb-Nahm amide, which is then reacted with an organometallic reagent (e.g., a Grignard reagent) to furnish the desired ketone. A key advantage of this method is the stability of the tetrahedral intermediate formed during the reaction, which prevents the common problem of over-addition to form a tertiary alcohol.[9]

Experimental Protocol: Synthesis of N-Boc-L-phenylalanyl Methyl Ketone

This protocol details the synthesis of N-Boc-L-phenylalanyl methyl ketone from N-Boc-L-phenylalanine as a representative example of the Weinreb-Nahm synthesis.

Step 1: Formation of the Weinreb-Nahm Amide

Materials:

-

N-Boc-L-phenylalanine (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by TLC.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-L-phenylalanine Weinreb-Nahm amide.

Step 2: Grignard Reaction to Form the Ketone

Materials:

-

N-Boc-L-phenylalanine Weinreb-Nahm amide (1.0 eq)

-

Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the N-Boc-L-phenylalanine Weinreb-Nahm amide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.5 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 2-3 hours, or until completion is confirmed by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalanyl methyl ketone.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Causality Behind Experimental Choices

-

Choice of Coupling Reagents (EDC/HOBt): This combination is a standard and efficient method for amide bond formation, minimizing side reactions and racemization of the chiral center.

-

Use of DIPEA: As a non-nucleophilic base, DIPEA effectively neutralizes the hydrochloride salt of the hydroxylamine and facilitates the coupling reaction without competing as a nucleophile.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, strict anhydrous conditions are essential to prevent quenching of the Grignard reagent and ensure the desired reaction proceeds.

-

Low-Temperature Reaction: The Grignard addition is performed at 0 °C to control the reactivity and prevent potential side reactions, including the breakdown of the stable tetrahedral intermediate.

-

Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acidic quenching agent that effectively protonates the intermediate magnesium alkoxide without cleaving the acid-labile Boc protecting group.

Visualization of Workflows and Mechanisms

Logical Workflow: Sourcing Boc-Protected Amino Ketones

Caption: Decision workflow for obtaining Boc-protected amino ketones.

Reaction Mechanism: Weinreb-Nahm Synthesis of a Boc-Amino Ketone

Caption: Simplified mechanism of the Weinreb-Nahm ketone synthesis.

Applications in Drug Discovery: Precursors to Protease Inhibitors

Boc-protected amino ketones are particularly valuable as precursors to protease inhibitors, a class of drugs that has revolutionized the treatment of various diseases.

HIV Protease Inhibitors

The development of HIV protease inhibitors was a landmark achievement in the management of HIV/AIDS.[11] Many of these inhibitors are peptidomimetics that are designed to fit into the active site of the viral protease, preventing it from cleaving viral polyproteins into their functional components, thereby halting viral replication.[1] Boc-protected amino ketones serve as key building blocks in the synthesis of these complex molecules, allowing for the introduction of the crucial ketone or a related functionality that interacts with the active site aspartate residues of the protease.[7]

Cysteine Protease Inhibitors

Cysteine proteases, such as the cathepsins, are implicated in a range of diseases including osteoporosis, arthritis, and cancer.[5][] Inhibitors of these enzymes often feature an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine residue. Peptide methyl ketones and other derivatives synthesized from Boc-amino ketones have been shown to be effective reversible inhibitors of cysteine proteases.[12]

Dipeptidyl Boronate Proteasome Inhibitors

More recently, dipeptidyl boronic acids have emerged as potent proteasome inhibitors for the treatment of cancers like multiple myeloma.[13][14] The synthesis of these complex molecules often involves the coupling of a Boc-protected amino acid or a derivative with a boronic acid-containing fragment. The use of Boc-protected amino ketone precursors allows for the strategic construction of the dipeptidyl backbone.[15]

Conclusion

Boc-protected amino ketones are a versatile and valuable class of building blocks for drug discovery and development. While their commercial availability is more limited compared to their amino acid counterparts, reliable synthetic methods, most notably the Weinreb-Nahm ketone synthesis, provide a robust avenue for their preparation in the laboratory. The strategic application of these intermediates in the synthesis of protease inhibitors for a range of therapeutic areas underscores their importance in modern medicinal chemistry. This guide serves as a foundational resource for researchers seeking to leverage the synthetic potential of Boc-protected amino ketones in their drug discovery programs.

References

-

Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. (2016). PubMed. [Link]

-

Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates. (2009). PubMed. [Link]

-

Synthesis of BOC-leucine. PrepChem.com. [Link]

-

Development of peptidomimetic boronates as proteasome inhibitors. (2025). ResearchGate. [Link]

-

Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Journal of Medicinal Chemistry - ACS Figshare. [Link]

-

Boc-L-leucine hydrate. Chem-Impex. [Link]

-

Design and synthesis of a novel series of HIV-1 protease inhibitors. (1995). PubMed. [Link]

-

Synthesis of α-amino carbonyl compounds: a brief review. (2023). [Link]

-

Some important β-amino ketones, both synthetic and natural, and their biological properties. ResearchGate. [Link]

-

Studies on Proline Boronic Acid Dipeptide Inhibitors of Dipeptidyl Peptidase IV: Identification of a Cyclic Species Containing a B-N Bond. Journal of the American Chemical Society - ACS Publications. [Link]

-

Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2025). ACS Omega. [Link]

-

Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. (2021). ACS Omega. [Link]

-

Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. [Link]

-

Development of Cysteine Protease Inhibitors and Their Application Towards Huntington's Disease and Malaria Therapeutic Models. eScholarship.org. [Link]

-

Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. (2012). PMC. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Recent Advances in Heterocyclic HIV Protease Inhibitors. (2019). PMC. [Link]

-

Weinreb ketone synthesis. (2023). . [Link]

-

Amino ketone formation and aminopropanol-dehydrogenase activity in rat-liver preparations. Biochemical Journal | Portland Press. [Link]

-

Acetic acid, aminooxo-. Molbase. [Link]

-

A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. [Link]

- Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE).

-

Cyclic ketone inhibitors of the cysteine protease cathepsin K. (2001). PubMed. [Link]

-

Weinreb ketone synthesis. Grokipedia. [Link]

-

synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

-

Activity-based probes that target diverse cysteine protease families. Stanford Medicine. [Link]

-

Peptide methyl ketones as reversible inhibitors of cysteine proteinases. (1989). PubMed. [Link]

-

Boc-L-Amino Acids Archives. Aapptec Peptides. [Link]

-

Total Synthesis of the Tricyclic Marine Alkaloids (−)-Lepadiformine ... [Link]

-

Weinreb Amides in Organic Synthesis. [Link]

-

Acetic acid, aminooxo-. Molbase. [Link]

-

Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. (1978). PubMed. [Link]

-

An efficient synthesis of a key intermediate for the preparation of the rhinovirus protease inhibitor AG7088 via asymmetric dianionic cyanomethylation of N-Boc-L-(+)-glutamic acid dimethyl ester. (2025). ResearchGate. [Link]

-

CAS No : 3303-84-2 | Product Name : Boc-Beta-Alanine. Pharmaffiliates. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of a Long Acting HIV Protease Inhibitor via Metal or Enzymatic Reduction of the Appropriate Chloro Ketone and Selective Zinc Enolate Condensation with an Amino Epoxide. (2025). ResearchGate. [Link]

-

Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

-

Boc-Protected Natural Amino Acids. Oakwood Chemical. [Link]

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]

-

Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor. (2009). PubMed. [Link]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]]. Organic Syntheses Procedure. [Link]

-

Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. [Link]

Sources

- 1. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 4. escholarship.org [escholarship.org]

- 5. Cyclic ketone inhibitors of the cysteine protease cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a novel series of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]

- 11. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 12. Peptide methyl ketones as reversible inhibitors of cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Note & Detailed Protocol for the Synthesis of Boc-L-phenylalanine Chloromethyl Ketone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-tert-butyloxycarbonyl-L-phenylalanine chloromethyl ketone (Boc-Phe-CH₂Cl). This compound is a valuable research tool, particularly as an irreversible inhibitor of chymotrypsin-like serine proteases.[1] The protocol herein details a multi-step synthesis commencing with the protection of L-phenylalanine, followed by activation, reaction with diazomethane, and subsequent conversion to the final chloromethyl ketone product. A strong emphasis is placed on the underlying chemical principles, causality behind experimental choices, and, most critically, the stringent safety protocols required, particularly when handling the hazardous reagent diazomethane.

Introduction: The Significance of Peptide Chloromethyl Ketones

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors that have been fundamental in the study of protease function.[1] Their design is a classic example of an affinity label, where a peptide-like portion provides specificity for the active site of a target protease, and a reactive chloromethyl ketone "warhead" covalently modifies a key catalytic residue, leading to irreversible inactivation.[1]

Boc-L-phenylalanine chloromethyl ketone is specifically designed to target proteases that exhibit a preference for cleaving after large hydrophobic residues, such as phenylalanine. The Boc protecting group is a staple in peptide chemistry, preventing unwanted polymerization during the activation of the carboxyl group.[2] The final compound is a crucial reagent for studying enzyme mechanisms, identifying active proteases in complex biological samples, and serving as a foundational structure for the development of more complex therapeutic agents.[1][3]

Chemical Principles and Reaction Mechanism

The synthesis of Boc-L-phenylalanine chloromethyl ketone is a well-established, yet technically demanding, multi-step process. The overall transformation can be broken down into four key stages:

-

N-terminal Protection: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent the free amine from reacting in subsequent steps. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4]

-

Carboxyl Group Activation: The carboxylic acid of Boc-L-phenylalanine is activated to facilitate the reaction with the weakly nucleophilic diazomethane. A common and effective method is the formation of a mixed anhydride using isobutyl chloroformate and a tertiary amine base like N-methylmorpholine (NMM). This creates a highly reactive intermediate.

-

Diazomethyl Ketone Formation: The activated mixed anhydride is then treated with diazomethane (CH₂N₂). The diazomethane anion acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and loss of the mixed anhydride leaving group yields the diazomethyl ketone. This reaction must be performed at low temperatures to prevent side reactions and control the reactivity of diazomethane.

-

Halogenation: The final step involves the conversion of the diazomethyl ketone to the chloromethyl ketone. This is achieved by carefully treating the diazomethyl ketone with anhydrous hydrogen chloride (HCl). The diazoketone is protonated, forming a diazonium ion which is an excellent leaving group (N₂ gas). The chloride ion then attacks the adjacent carbon, resulting in the final product.[1]

Reaction Pathway Diagram

Caption: Overall workflow for the synthesis of Boc-L-phenylalanine chloromethyl ketone.

Detailed Experimental Protocol

This protocol is divided into the constituent steps of the synthesis. Extreme caution must be exercised during Steps 3B and 3C due to the use of diazomethane.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Grade | Supplier | Notes |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | ≥99% | Sigma-Aldrich, etc. | |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | ≥98% | Sigma-Aldrich, etc. | (Boc)₂O |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Acros, etc. | Peroxide-free |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent | Fisher Scientific, etc. | |

| Isobutyl Chloroformate | C₅H₉ClO₂ | 136.58 | ≥98% | Sigma-Aldrich, etc. | Keep dry |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | ≥99% | Sigma-Aldrich, etc. | Anhydrous, redistilled |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Acros, etc. | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific, etc. | |

| Diazomethane (CH₂N₂) | CH₂N₂ | 42.04 | N/A | Generated in situ | EXTREMELY TOXIC & EXPLOSIVE |

| Hydrogen Chloride | HCl | 36.46 | Anhydrous gas or solution in ether | Various | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific, etc. | For extraction/crystallization |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific, etc. | For crystallization |

Step-by-Step Methodology

Step A: Synthesis of N-Boc-L-Phenylalanine [2][5]

-

To a 500 mL flask, add L-phenylalanine (16.5 g, 100 mmol) and dissolve it in a mixture of 1,4-dioxane (100 mL) and 1N sodium hydroxide solution (110 mL). Stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 23.0 g, 105 mmol) to the solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir vigorously overnight (approx. 16 hours). The reaction progress can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of the starting amino acid.[5]

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.

-

Dilute the remaining aqueous solution with 150 mL of water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow, careful addition of cold 1N HCl. A white precipitate of Boc-L-phenylalanine will form.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield a white solid.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure N-Boc-L-phenylalanine.[5]

Step B: Synthesis of Boc-L-phenylalanine Diazomethyl Ketone [1]

WARNING: Diazomethane is highly toxic, carcinogenic, and explosive. This procedure must be performed in a dedicated, certified chemical fume hood with a blast shield. Use only fire-polished glassware with no sharp edges or ground glass joints where possible to minimize the risk of detonation.[6][7] All personnel must be thoroughly trained and wear appropriate PPE, including a lab coat, safety glasses, and face shield.[8]

-

Dissolve N-Boc-L-phenylalanine (13.25 g, 50 mmol) in 200 mL of anhydrous THF in a 500 mL flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -15 °C using an acetone/ice bath.

-

Add N-methylmorpholine (NMM) (5.5 mL, 50 mmol) dropwise while maintaining the temperature at -15 °C.

-

Slowly add isobutyl chloroformate (6.5 mL, 50 mmol) dropwise over 20 minutes. Ensure the temperature does not rise above -10 °C. A white precipitate of NMM hydrochloride will form. Stir the mixture for an additional 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.

-

In a separate apparatus specifically designed for diazomethane generation (e.g., from a precursor like Diazald®), prepare an ethereal solution of diazomethane (approx. 60-70 mmol). This should be done immediately before use. Do not store diazomethane solutions. [8][9]

-

Filter the cold mixed anhydride suspension through a pre-cooled sintered glass funnel directly into the ethereal solution of diazomethane at 0 °C. The filtration removes the NMM hydrochloride salt.

-

Rinse the reaction flask with a small amount of cold, anhydrous THF and add it to the diazomethane solution.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it stand at 4 °C overnight in the fume hood.

-

Crucially, quench any excess diazomethane. This is done by the dropwise addition of glacial acetic acid at 0 °C until the characteristic yellow color of diazomethane disappears and gas evolution (N₂) ceases.[1]

-

Remove the solvent under reduced pressure (with caution, using a trap cooled with liquid nitrogen) to obtain the crude Boc-L-phenylalanine diazomethyl ketone as a yellow oil or solid. This crude product is typically used in the next step without further purification.

Step C: Synthesis of Boc-L-phenylalanine Chloromethyl Ketone [1]

-

Dissolve the crude diazomethyl ketone from the previous step in 150 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice-water bath.

-

Bubble anhydrous hydrogen chloride (HCl) gas gently through the solution or add a pre-prepared saturated solution of HCl in anhydrous ether dropwise.

-

Monitor the reaction by TLC. The reaction is usually rapid, marked by the evolution of nitrogen gas and the disappearance of the diazomethyl ketone spot.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude Boc-L-phenylalanine chloromethyl ketone.

Purification and Characterization

-

Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system like diethyl ether/hexane can be employed.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure. The characteristic signal for the -CH₂Cl protons typically appears around 4.3-4.6 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight (M.W. of C₁₅H₂₀ClNO₃ is 299.78 g/mol ).

-

FT-IR Spectroscopy: To identify key functional groups, such as the carbonyl stretches of the Boc group and the ketone.

-

Mandatory Safety Protocols for Diazomethane

Handling diazomethane is one of the most hazardous operations in a synthesis laboratory. Adherence to strict safety protocols is non-negotiable.

-

Designated Area: All work with diazomethane must be conducted in a designated, clearly marked chemical fume hood.[6] The hood's performance should be verified before starting.

-

Specialized Glassware: Use only fire-polished glassware with smooth surfaces. Avoid ground glass joints and any glassware with scratches or sharp edges, as these can initiate explosions.[7] Clear-Seal® joints are recommended.

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory: flame-retardant lab coat, safety glasses, a face shield, and appropriate gloves (butyl rubber or neoprene are recommended).[6] Double gloving is a prudent measure.

-

No Storage: Diazomethane should always be generated immediately prior to use and consumed in the subsequent reaction. It should never be stored.[8][9]

-

Controlled Environment: Avoid exposure to direct sunlight, strong artificial light, rough surfaces, and alkali metals, as these can trigger violent decomposition.[6][7]

-

Emergency Preparedness: An emergency plan must be in place. All lab personnel must know the location of safety showers, eyewash stations, and fire extinguishers. In case of exposure, seek immediate medical attention.[6][7] For spills, evacuate the area and follow established institutional procedures.[6]

Alternative, Safer Reagents

Given the extreme hazards of diazomethane, modern synthetic chemistry has moved towards safer alternatives. For the synthesis of chloromethyl ketones, researchers should consider methods that avoid diazomethane, such as:

-

Using (trimethylsilyl)diazomethane, which is reported to be less explosive, though still highly toxic.[10]

-

Employing sulfoxonium ylides to generate a methyl ketone that can be subsequently halogenated.[10]

-

Utilizing flow chemistry setups that generate and immediately consume diazomethane, minimizing the amount present at any given time and thus reducing the risk.[11][12]

Concluding Remarks

The synthesis of Boc-L-phenylalanine chloromethyl ketone is a powerful tool for chemical biology and drug discovery. The protocol described provides a detailed pathway to this molecule. However, the successful and safe execution of this synthesis is contingent upon meticulous experimental technique, a thorough understanding of the reaction mechanisms, and an unwavering commitment to safety, especially concerning the handling of diazomethane. Researchers are strongly encouraged to evaluate newer, safer synthetic alternatives where feasible.

References

-

Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). J-Stage. Available at: [Link]

-

Standard Operating Procedures for Handling Diazomethane. University of New Mexico - Environmental Health & Safety. Available at: [Link]

-

Diazomethane | Division of Research Safety. University of Illinois. Available at: [Link]

-

Hazardous Substance Fact Sheet: Diazomethane. New Jersey Department of Health. Available at: [Link]

-

Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778–4784. Available at: [Link]

-

Standard Operating Procedure: Diazomethane. University of Georgia Research. Available at: [Link]

-

Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry. Available at: [Link]

-

Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses. Available at: [Link]

-

Synthesis and Characterization of Some Novel Boc-Phenylalanine Conjugated Diamine Derivatives. Der Pharma Chemica. Available at: [Link]

-

Diazomethane and alternatives. Reddit: r/Chempros. Available at: [Link]

-